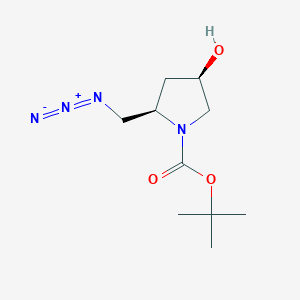![molecular formula C15H15N3 B15299841 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a 3,5-dimethylphenyl group at the 2-position and an amine group at the 3-position
Métodos De Preparación
The synthesis of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine with 3,5-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, 3,5-dimethylbenzaldehyde, and an isocyanide are combined in the presence of a Lewis acid catalyst to form the desired product .
Análisis De Reacciones Químicas
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkyl groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring. Examples include 2-phenylimidazo[1,2-a]pyridine and 2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Imidazo[1,5-a]pyridine derivatives: These compounds have a similar imidazo ring system but differ in the position of the nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Propiedades
Fórmula molecular |
C15H15N3 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C15H15N3/c1-10-7-11(2)9-12(8-10)14-15(16)18-6-4-3-5-13(18)17-14/h3-9H,16H2,1-2H3 |
Clave InChI |
JJDMYSPQDZIZMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=C(N3C=CC=CC3=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride](/img/structure/B15299768.png)








![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)

